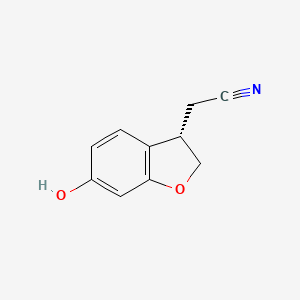
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile is a chiral organic compound that features a benzofuran ring system with a hydroxy group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Hydroxy Group: Hydroxylation reactions can be used to introduce the hydroxy group at the desired position on the benzofuran ring.
Addition of the Acetonitrile Group: This step can be accomplished through nucleophilic substitution reactions using acetonitrile as a reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile: The enantiomer of the compound, which may have different biological activity.
2-(6-Hydroxybenzofuran-3-yl)acetonitrile: Lacks the chiral center, which may affect its properties.
2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile: The methoxy group may alter its reactivity and applications.
Uniqueness
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile is unique due to its specific chiral configuration and functional groups, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetonitrile |
InChI |
InChI=1S/C10H9NO2/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5,7,12H,3,6H2/t7-/m1/s1 |
Clé InChI |
NQZYZQFDZZXHSC-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@H](C2=C(O1)C=C(C=C2)O)CC#N |
SMILES canonique |
C1C(C2=C(O1)C=C(C=C2)O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


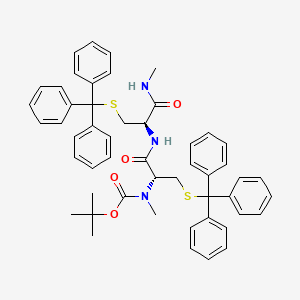
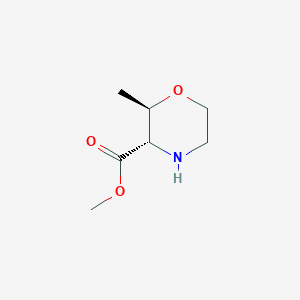
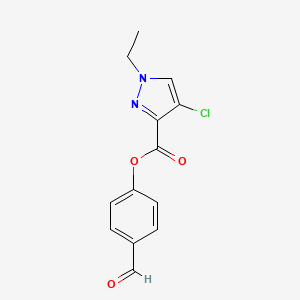
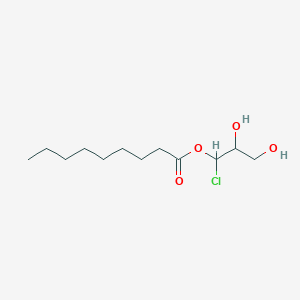

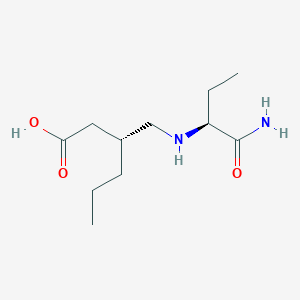
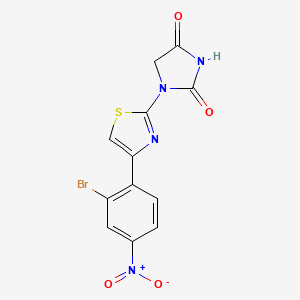
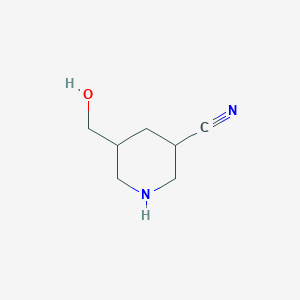
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)
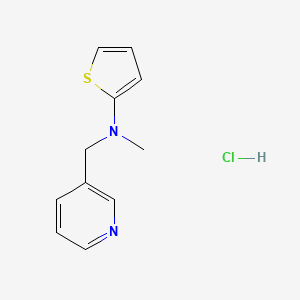

![tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15218578.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)
